1-([2,3'-Bipyridin]-3-ylmethyl)-3-phenethylurea
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Overview
Description
1-([2,3’-Bipyridin]-3-ylmethyl)-3-phenethylurea is a complex organic compound that features a bipyridine moiety linked to a phenethylurea structure. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and material science due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-phenethylurea typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through various coupling reactions such as Suzuki, Stille, or Negishi coupling.
Attachment of the Phenethylurea Group: This step involves the reaction of the bipyridine derivative with phenethyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using metal catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can target the urea linkage or the bipyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-([2,3’-Bipyridin]-3-ylmethyl)-3-phenethylurea has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar metal-binding properties.
4,4’-Bipyridine: Another bipyridine derivative known for its use in supramolecular chemistry and material science.
Uniqueness
1-([2,3’-Bipyridin]-3-ylmethyl)-3-phenethylurea is unique due to its combined bipyridine and phenethylurea structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and potential bioactivity make it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-13-10-16-6-2-1-3-7-16)24-15-18-9-5-12-22-19(18)17-8-4-11-21-14-17/h1-9,11-12,14H,10,13,15H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPWNRLEWWFWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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